5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine
Description
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine is a synthetic pyridine derivative featuring a 1-aminoethyl substituent at position 5, a methyl group at position 3, and an N-phenyl moiety on the pyridine ring. The compound’s design likely aims to optimize steric, electronic, and pharmacokinetic properties by combining a lipophilic phenyl group with polar amine functionalities.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-(1-aminoethyl)-3-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-10-8-12(11(2)15)9-16-14(10)17-13-6-4-3-5-7-13/h3-9,11H,15H2,1-2H3,(H,16,17) |
InChI Key |
APBKPMJCFKHPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminoethyl group through nucleophilic substitution. The methyl and phenyl groups are then introduced via Friedel-Crafts alkylation and acylation reactions, respectively. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the substitutions and additions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process. Industrial methods may also employ green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield nitriles, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cell surface receptors, triggering signaling pathways that lead to various biological effects. The specific pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Key Observations:
Halogenation in 1-(2-chlorophenyl)ethylamine introduces electron-withdrawing effects, which may improve metabolic stability or receptor binding .
Steric Effects :
- The 3-methyl group in the target compound may induce steric hindrance compared to Bongardine’s 2-methyl substituent, altering interactions with biological targets .
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine is cataloged in chemical databases (PubChem CID: 79884899), indicating its utility as a building block in drug synthesis .
Electron-Donating vs. Electron-Withdrawing Groups :
- The trifluoromethyl group in 5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine provides strong electron-withdrawing effects, contrasting with the electron-donating methyl and ethyl groups in other analogs .
Biological Activity
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, along with its analogs, has been studied for various biological activities, including enzyme inhibition, anti-cancer properties, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
1. Enzyme Inhibition
One of the primary areas of research on this compound is its ability to inhibit key enzymes involved in neurological disorders. Studies have indicated that derivatives of 2-aminopyridines, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease.
Table 1: Inhibition Potency Against AChE and BChE
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.49 ± 0.025 | 8.8 ± 0.53 |
| Donepezil | 22.65 ± 1.60 | N/A |
The above table illustrates that the compound demonstrates a much lower IC50 value compared to Donepezil, a standard AChE inhibitor, indicating its potential efficacy in enhancing cognitive function through cholinergic modulation .
2. Anti-Cancer Activity
Research has also explored the anti-cancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through mechanisms involving oxidative stress and cell cycle arrest.
Case Study: Apoptotic Mechanisms Induced by the Compound
In a study evaluating its cytotoxic effects:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)
- Mechanisms : Induction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.32 ± 0.26 | ROS overproduction, mitochondrial dysfunction |
| MCF-7 | 2.25 ± 0.16 | Cell cycle arrest at G1 phase |
The findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent .
3. Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to modulate neurotransmitter levels and its antioxidant capabilities. The interaction with cholinergic receptors has been highlighted as a significant mechanism contributing to its protective effects against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
